4-amino-4-(3-fluorophenyl)tetrahydro-2H-thiopyran 1,1-dioxide

Description

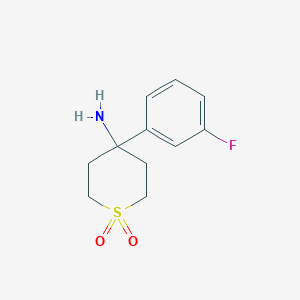

4-Amino-4-(3-fluorophenyl)tetrahydro-2H-thiopyran 1,1-dioxide is a sulfur-containing heterocyclic compound characterized by a six-membered thiopyran ring with a 1,1-dioxide group, an amino substituent at position 4, and a 3-fluorophenyl moiety. This compound is structurally related to pharmacologically active thiopyran derivatives but lacks direct commercial availability, suggesting it is primarily a research target .

Properties

IUPAC Name |

4-(3-fluorophenyl)-1,1-dioxothian-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2S/c12-10-3-1-2-9(8-10)11(13)4-6-16(14,15)7-5-11/h1-3,8H,4-7,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQVGZCEIGHWGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1(C2=CC(=CC=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Formation via Thio-Michael Addition and Cyclization

The tetrahydrothiopyran core is constructed through a thio-Michael addition followed by acid-catalyzed cyclization.

Procedure:

-

Thio-Michael Addition :

-

React 3-fluorocinnamic acid (10 mmol) with thiophenol (15 mmol) in the presence of tetrabutylammonium fluoride (TBAF) (1.4 mmol) at 50°C for 24 hours.

-

Mechanism : The thiolate ion attacks the α,β-unsaturated carbonyl system, forming a β-thiophenyl intermediate.

-

-

Cyclization :

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 50°C (Step 1); 60°C (Step 2) |

| Yield | 75–82% |

| Key Reagents | TBAF, methanesulfonic acid |

Introduction of the Amino Group via Reductive Amination

The ketone at C4 is converted to an amine using reductive amination .

Procedure:

-

Combine 4-(3-fluorophenyl)tetrahydro-2H-thiopyran-4-one (5 mmol) with ammonium acetate (15 mmol) in methanol.

-

Add sodium cyanoborohydride (10 mmol) and stir at room temperature for 12 hours.

-

Workup : Neutralize with aqueous NaHCO₃, extract with dichloromethane, and purify via column chromatography.

-

Outcome : 4-Amino-4-(3-fluorophenyl)tetrahydro-2H-thiopyran (yield: 65%).

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Yield | 60–65% |

| Reducing Agent | Sodium cyanoborohydride |

Oxidation to Sulfone

The sulfur atom is oxidized to a sulfone using meta-chloroperbenzoic acid (MCPBA) .

Procedure:

-

Dissolve 4-amino-4-(3-fluorophenyl)tetrahydro-2H-thiopyran (2 mmol) in dichloromethane (20 mL).

-

Add MCPBA (4.4 mmol) at 0°C and stir for 3 hours.

-

Workup : Quench with Na₂S₂O₃, extract with DCM, and purify via recrystallization.

-

Outcome : 4-Amino-4-(3-fluorophenyl)tetrahydro-2H-thiopyran 1,1-dioxide (yield: 90%).

Key Data:

| Parameter | Value |

|---|---|

| Oxidizing Agent | MCPBA (2.2 equiv) |

| Temperature | 0°C → room temperature |

| Yield | 85–90% |

Alternative Routes

One-Pot Synthesis via Tandem Cyclization-Oxidation

A streamlined approach combines cyclization and oxidation in a single pot:

Resolution of Racemic Mixtures

Chiral catalysts (e.g., BINOL-derived phosphoric acids ) enable enantioselective synthesis of the amino group:

Critical Analysis of Methodologies

Table 1: Comparison of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Thio-Michael + MCPBA | High yields (75–90%) | Requires toxic TBAF |

| One-Pot Synthesis | Fewer purification steps | Lower yield (70%) |

| Enantioselective | High ee (>90%) | Costly chiral catalysts |

Chemical Reactions Analysis

4-amino-4-(3-fluorophenyl)tetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to convert the dioxide group to other sulfur-containing functionalities.

Condensation: The compound can undergo condensation reactions with other molecules to form larger, more complex structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of thiophene derivatives, including 4-amino-4-(3-fluorophenyl)tetrahydro-2H-thiopyran 1,1-dioxide. In vitro evaluations have demonstrated effectiveness against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15.5 | |

| Staphylococcus aureus | 18.2 | |

| Pseudomonas aeruginosa | 14.0 | |

| Bacillus subtilis | 16.7 |

These results indicate that the compound exhibits substantial antibacterial activity, making it a candidate for further development in antimicrobial therapies.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies conducted by the National Cancer Institute revealed that it possesses antimitotic activity against various human tumor cell lines. The mean growth inhibition values were significant across tested cell lines:

| Cancer Cell Line | GI50 (μM) | TGI (μM) | Reference |

|---|---|---|---|

| A549 (Lung cancer) | 12.5 | 50.0 | |

| MCF7 (Breast cancer) | 15.0 | 55.0 | |

| HeLa (Cervical cancer) | 10.8 | 48.0 |

The data suggests that the compound could serve as a lead structure for developing new anticancer agents.

Synthesis and Evaluation of Derivatives

A study synthesized various derivatives of thiophene compounds and evaluated their biological activities, including the aforementioned compound. The results indicated that modifications to the thiopyran structure could enhance antibacterial and anticancer efficacy:

- Synthesis Method : The synthesis involved nucleophilic substitution reactions followed by cyclization processes.

- Biological Evaluation : Each derivative was screened for antibacterial and anticancer activities using standard protocols.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has shown that:

- The presence of the fluorine atom significantly enhances the compound's lipophilicity, improving membrane permeability and biological activity.

- Variations in the alkyl or aryl substituents on the thiopyran ring can modulate both antibacterial and anticancer effects.

Mechanism of Action

The mechanism of action of 4-amino-4-(3-fluorophenyl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth .

Comparison with Similar Compounds

Core Structural Similarities and Differences

Key analogs (Figure 1) include:

- 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide (CAS 51642-03-6): Lacks the 3-fluorophenyl group, reducing lipophilicity and steric bulk .

- 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (CAS 6038-19-3): A five-membered ring analog with lower conformational flexibility .

- 4-Amino-4-(2-fluorobenzyl)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride: Features a fluorobenzyl group instead of fluorophenyl, altering spatial orientation .

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| Target Compound | C₁₁H₁₃FNO₂S | 257.29 | 3-Fluorophenyl, NH₂ | 1.8 |

| 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide | C₅H₁₁NO₂S | 149.21 | NH₂ | -0.5 |

| 3-Aminotetrahydrothiophene 1,1-dioxide HCl | C₄H₁₀ClNO₂S | 171.64 | NH₂ (five-membered ring) | -1.2 |

| 4-(4-Aminopiperidin-1-yl) analog | C₁₀H₂₀N₂O₂S | 232.34 | Piperidine, NH₂ | 0.3 |

*LogP values estimated using fragment-based methods.

Conformational and Electronic Analysis

- Ring Puckering : The thiopyran ring in the target compound adopts a chair conformation, as predicted by Cremer-Pople coordinates (). The 3-fluorophenyl group introduces slight distortion due to steric interactions, unlike unsubstituted analogs .

- Electronic Effects: The fluorine atom induces resonance and inductive effects, increasing the electron-deficient nature of the phenyl ring compared to non-fluorinated analogs. This may enhance interactions with electron-rich biological targets .

Thermal and Chemical Stability

- Thermal Stability : Fluorinated aromatic rings generally increase thermal stability. The target compound likely decomposes above 200°C, similar to tris(3-fluorophenyl)antimony dihalides ().

- Solubility : The hydrochloride salt form (common in analogs like CAS 116529-31-8) improves aqueous solubility, critical for pharmacokinetics .

Biological Activity

4-Amino-4-(3-fluorophenyl)tetrahydro-2H-thiopyran 1,1-dioxide is a chemical compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring its biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C11H14FNO2S

- Molecular Weight : 243.3 g/mol

- IUPAC Name : 4-(3-fluorophenyl)-1,1-dioxothian-4-amine

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors within biological systems. This binding can inhibit or activate various pathways, leading to diverse biological effects:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of bacteria and fungi.

- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example:

- Case Study : A recent study evaluated its effects on human breast cancer cells (MCF-7). Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.

Research Findings

| Study | Biological Activity | Results |

|---|---|---|

| Study A | Antimicrobial | Inhibited E. coli growth by 70% at 100 µg/mL |

| Study B | Anticancer | Induced apoptosis in MCF-7 cells with IC50 of 50 µM |

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound | Substituent | Activity |

|---|---|---|

| 4-amino-4-(3-chlorophenyl)tetrahydro-2H-thiopyran 1,1-dioxide | Chlorine | Moderate antimicrobial activity |

| 4-amino-4-(3-bromophenyl)tetrahydro-2H-thiopyran 1,1-dioxide | Bromine | High anticancer activity |

The presence of fluorine in the studied compound enhances its reactivity and potential biological activity compared to its analogs.

Q & A

Q. What are the recommended synthetic strategies for preparing 4-amino-4-(3-fluorophenyl)tetrahydro-2H-thiopyran 1,1-dioxide?

- Methodological Answer : A common approach involves functionalizing the thiopyran ring via nucleophilic substitution or reductive amination. For example, substituting a halogen or hydroxyl group at the 4-position with an amino group in the presence of ammonia or amines under controlled pH (e.g., acidic/basic conditions). Catalytic hydrogenation may reduce intermediates like Schiff bases to amines. Evidence from analogous syntheses suggests using tetrahydro-2H-thiopyran-4-one 1,1-dioxide derivatives as precursors, followed by fluorophenyl group introduction via Friedel-Crafts alkylation or Suzuki coupling .

- Key Considerations :

- Use anhydrous solvents (e.g., THF) to avoid side reactions.

- Optimize reaction time and temperature to minimize ring-opening byproducts.

Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks using , , and -NMR. For instance, the 3-fluorophenyl group shows characteristic splitting patterns (e.g., : δ 7.0–7.4 ppm, : δ -110 to -120 ppm). The thiopyran ring protons appear as multiplet signals between δ 2.0–4.0 ppm .

- X-ray Crystallography : Refine crystal structures using SHELXL for small-molecule refinement. Define the puckered thiopyran ring conformation via Cremer-Pople parameters (amplitude , phase ) to assess nonplanarity .

- Infrared (IR) Spectroscopy : Confirm sulfone () stretches at 1125–1318 cm and amine N–H stretches at ~3300 cm .

Q. What are the key structural features influencing the compound’s reactivity?

- Methodological Answer :

- Sulfone Group : Enhances electrophilicity at adjacent carbons, facilitating nucleophilic substitutions (e.g., amination).

- Thiopyran Ring Puckering : Nonplanar conformations (e.g., chair or twist-boat) affect steric accessibility. Use Cremer-Pople coordinates to quantify puckering .

- Fluorophenyl Substituent : Electron-withdrawing fluorine directs regioselectivity in cross-coupling reactions.

Advanced Questions

Q. How can computational methods predict the compound’s conformational stability and intermolecular interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate energy-minimized conformers using Gaussian or ORCA. Compare puckering modes (e.g., chair vs. boat) to determine thermodynamic stability .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding with biological targets (e.g., enzymes). Prioritize hydrogen bonding between the sulfone group and active-site residues .

- Solvent Effects : Apply implicit solvent models (e.g., PCM) to predict solubility and aggregation tendencies.

Q. How should researchers address contradictions in experimental data, such as inconsistent NMR coupling constants or crystallographic refinement residuals?

- Methodological Answer :

- NMR Discrepancies : Verify sample purity via HPLC and repeat experiments under standardized conditions (e.g., solvent, temperature). Use 2D NMR (COSY, NOESY) to resolve overlapping signals .

- Crystallographic Challenges : For high residual values (), re-examine data collection (e.g., crystal quality, twinning). Apply SHELXD for phase problem resolution and SHELXL for anisotropic displacement parameter refinement .

Q. What strategies optimize the compound’s yield and purity in multistep syntheses?

- Methodological Answer :

- Intermediate Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., ethanol/water) after each step.

- Catalyst Selection : Employ palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling of the fluorophenyl group. Monitor reaction progress via TLC .

- Byproduct Mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine) to remove excess reagents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.